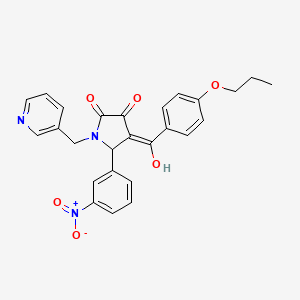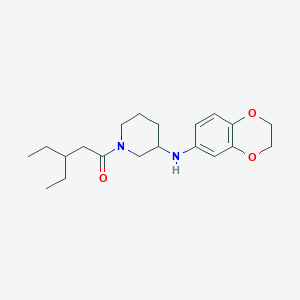![molecular formula C14H18N2O4 B5366476 1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B5366476.png)
1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one, also known as MNPD, is a synthetic compound that has been widely used in scientific research. It is a yellow solid that is soluble in organic solvents like chloroform and acetone. MNPD belongs to the class of chalcones, which are compounds that have been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, this compound has been found to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. For example, in vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one in lab experiments is that it is a relatively stable compound that can be easily synthesized. This compound is also soluble in a range of organic solvents, which makes it easy to work with in the lab. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving 1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one. One area of research that is particularly promising is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research that is worth exploring is the use of this compound as a tool for studying the mechanisms of inflammation and cancer. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one can be synthesized using a variety of methods. One common method involves the reaction of 2-methoxy-4-nitrobenzaldehyde with acetone in the presence of an acid catalyst. The resulting intermediate is then reacted with 4,4-dimethyl-1-penten-3-one to yield this compound.
Aplicaciones Científicas De Investigación
1-[(2-methoxy-4-nitrophenyl)amino]-4,4-dimethyl-1-penten-3-one has been used in a variety of scientific research applications. One area of research where this compound has been particularly useful is in the field of drug discovery. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make this compound a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
(E)-1-(2-methoxy-4-nitroanilino)-4,4-dimethylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)13(17)7-8-15-11-6-5-10(16(18)19)9-12(11)20-4/h5-9,15H,1-4H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKOPVHYJYOVRQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5366397.png)
![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5366410.png)


![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5366441.png)
![methyl 2-{[2-cyano-3-(3-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5366443.png)

![4-tert-butyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5366454.png)

![5-(4-cyclobutyl-6-methylpyrimidin-2-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5366469.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5366483.png)
![7-(2-hydroxy-3-pyridinyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5366489.png)
![N-{2-[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5366490.png)
![methyl 5-{5-[2-(5-amino-4-cyano-1H-pyrazol-3-yl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B5366498.png)